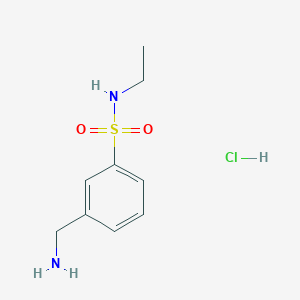

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, along with an ethyl group and a sulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of ethylbenzene to form nitroethylbenzene. This is followed by the reduction of the nitro group to an amino group, yielding ethylbenzeneamine. The next step involves the sulfonation of ethylbenzeneamine to introduce the sulfonamide group, resulting in 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide. Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinamide or sulfide derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to their inhibition or death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.

Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the aminomethyl and ethyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Activité Biologique

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and antifungal activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 213.71 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of sulfonamide compounds is primarily attributed to their ability to inhibit certain enzymes involved in bacterial folate synthesis. Specifically, they act as competitive inhibitors of dihydropteroate synthase (DHPS), disrupting the synthesis of folate and ultimately leading to bacterial cell death.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 15 |

| Escherichia coli | 80 | 12 |

| Candida albicans | 60 | 14 |

These results indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi.

Case Studies

- Antibacterial Efficacy : A study conducted by Muhammad et al. (2015) evaluated various sulfonamide derivatives for their antibacterial properties. The results indicated that this compound demonstrated superior activity compared to traditional antibiotics like sulfamethoxazole, particularly against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL .

- Antifungal Properties : Another study explored the antifungal activity of this compound against Candida species. The compound showed an MIC of 60 μg/mL against Candida albicans, suggesting its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is influenced by their structural features. Modifications in the side chains can enhance their potency and selectivity. For instance:

- Amino Group Positioning : The presence of an amino group at the para position relative to the sulfonamide moiety is critical for maintaining antimicrobial activity.

- Alkyl Chain Length : Variations in the length of the ethyl chain can affect solubility and bioavailability, impacting overall efficacy.

Propriétés

IUPAC Name |

3-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10;/h3-6,11H,2,7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFWLTDZXGXYLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.